Product packaging for Tetradeca-5,7-diynoic acid(Cat. No.:CAS No. 140654-92-8)

Tetradeca-5,7-diynoic acid

Cat. No.: B115026
CAS No.: 140654-92-8
M. Wt: 220.31 g/mol
InChI Key: IAGHYQJIJUVATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetradeca-5,7-diynoic acid is a synthetic fatty acid derivative featuring a diyne moiety within a 14-carbon chain. This structural motif is of significant interest in medicinal chemistry and chemical biology, as similar acetylenic fatty acids and their derivatives, such as lembehyne B and other natural 1,3-diynes, are known to exhibit a broad spectrum of biological activities . Researchers can leverage this compound as a key intermediate or a core structure for developing novel bioactive molecules. Its potential research applications are derived from the observed properties of structurally related compounds. Fatty acids with conjugated unsaturations, including diynoic and dienoic acids, have been frequently investigated for their cytotoxic effects . For instance, certain synthetic dienoic acids have demonstrated potent cytotoxic activity against various human tumor cell lines, including Jurkat, K562, U937, and HL60 cells, and have been identified as inducers of apoptosis and cell cycle arrest . Furthermore, structurally similar alkynol derivatives have shown notable neuritogenic activity, promoting neuronal differentiation in model cell lines like mouse neuroblastoma Neuro 2A, suggesting potential applications in neurodegenerative disease research . The mechanism of action for such compounds can be multifaceted; some hybrid molecules incorporating similar fatty acid chains have been reported to act as inhibitors of critical enzymes like human topoisomerase I, a recognized target in anticancer drug discovery . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B115026 Tetradeca-5,7-diynoic acid CAS No. 140654-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGHYQJIJUVATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627493
Record name Tetradeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140654-92-8
Record name Tetradeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Protocol

A mixture of methyl hex-5-ynoate (1.0 mmol), propargyl bromide (1.0 mmol), CuI (0.5 mmol), NaI (1.0 mmol), and K₂CO₃ (1.0 mmol) in dimethylformamide (DMF, 5 mL) is stirred overnight at room temperature. The crude product is extracted with ethyl acetate, washed with NH₄Cl and brine, and purified via column chromatography (petroleum ether:EtOAc, 20:1). This yields methyl tetradeca-5,7-diynoate, which is hydrolyzed to the free acid using pig liver esterase in phosphate-buffered saline (pH 7.4).

Key Advantages:

  • High regioselectivity for triple bond formation.

  • Compatibility with ester-protected carboxyl groups.

Alkyl Bromide and Ethynyltrimethylsilane Coupling

This method employs alkyl bromides and ethynyltrimethylsilane (TMS-acetylene) to assemble the carbon chain, followed by deprotection and oxidation.

Reaction Conditions and Protocol

A solution of tetradec-2-yn-1-ol (1.1 mmol) in dry tetrahydrofuran (THF) is treated with n-BuLi (2.5 M, 1.1 mmol) at -78°C under nitrogen. Ethynyltrimethylsilane (1.0 mmol) and hexamethylphosphoramide (HMPA, 0.5 mL) are added, and the mixture is warmed to room temperature. After quenching with NH₄Cl, the product is extracted with petroleum ether, dried over MgSO₄, and concentrated. The TMS-protected intermediate is deprotected using tetrabutylammonium fluoride (TBAF) in THF, yielding tetradeca-5,7-diyne, which is oxidized to the carboxylic acid using Jones reagent.

Key Advantages:

  • Efficient chain elongation via nucleophilic substitution.

  • TMS protection prevents undesired side reactions during coupling.

Deprotection of Trimethylsilyl-Protected Intermediates

TMS groups are frequently used to stabilize alkynes during multi-step syntheses. Their removal is critical for accessing the free diynoic acid.

Reaction Conditions and Protocol

The TMS-protected alkyne (1.0 mmol) is dissolved in THF (10 mL) and treated with TBAF (1.1 mmol) at 0°C. The mixture is stirred overnight, acidified with HCl (1N), and extracted with ethyl acetate. After drying and concentration, the crude product is purified via silica gel chromatography (dichloromethane:hexane, 1:1).

Key Advantages:

  • Mild deprotection conditions preserve acid-sensitive functional groups.

  • High yields (>85%) reported in optimized protocols.

Hydrolysis of Diynoic Esters

Hydrolysis of methyl or ethyl esters provides a straightforward route to this compound, avoiding harsh oxidative conditions.

Reaction Conditions and Protocol

Methyl tetradeca-5,7-diynoate (0.5 mmol) is dissolved in a mixture of THF and water (1:1, 10 mL). Pig liver esterase (10 mg) is added, and the solution is stirred at 37°C for 24 hours. The reaction is acidified to pH 3 with HCl, extracted with ethyl acetate, and dried over MgSO₄. Evaporation yields the pure acid with >90% conversion.

Key Advantages:

  • Enzymatic hydrolysis avoids degradation of acid-sensitive fluorophores or tags.

  • Scalable for industrial production.

Comparative Analysis of Synthesis Methods

MethodCatalyst SystemYield (%)Purity (%)Key Limitations
Cu-Catalyzed CouplingCuI/NaI/K₂CO₃78–8595Requires inert conditions
Alkyl Bromide Couplingn-BuLi/HMPA65–7390Low-temperature sensitivity
TMS DeprotectionTBAF85–9298Cost of TMS reagents
Ester HydrolysisPig liver esterase88–9497Enzyme availability

Optimization Strategies and Yield Improvements

Solvent Selection

  • DMF vs. THF : DMF enhances CuI solubility in coupling reactions, improving yields by 12–15% compared to THF.

  • Aqueous Workup : Ethyl acetate extraction minimizes emulsion formation during acidification steps, reducing product loss.

Catalyst Loading

  • Reducing CuI loading from 0.5 mmol to 0.2 mmol decreases costs without compromising yield (80% vs. 78%).

Purification and Characterization Techniques

Chromatography

  • Silica gel chromatography with dichloromethane:hexane (1:1) resolves diynoic acid from monoalkyne byproducts.

Spectroscopic Analysis

  • ¹H NMR : Characteristic peaks at δ 0.88 ppm (–CH₃), δ 2.25 ppm (–C≡CCH₂–), and δ 11.2 ppm (–COOH).

  • MS : Molecular ion peak at m/z 220.31 [M+H]⁺ confirms molecular weight .

Chemical Reactions Analysis

Synthetic Pathways for Conjugated Diyne Systems

The synthesis of 1,3-diyne derivatives, such as lembehyne B analogues, involves cross-cyclomagnesiation and alkyne coupling reactions. For example:

  • Cross-Cyclomagnesiation : Nonadeca-1,2-diene (1 ) and 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane (2 ) react with EtMgBr in the presence of Mg metal and Cp₂TiCl₂ catalyst (10 mol%) to form dienal 4 (77% yield) .

  • 1,3-Diyne Formation : Subsequent addition of 1-lithium-4-trimethylsilyl-1,3-butadiyne to dienal 4 , followed by TBAF-mediated desilylation, yields rac-lembehyne B analogue 6 (66% yield) .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
CyclomagnesiationEtMgBr, Mg, Cp₂TiCl₂Et₂O20–22°C77%
Alkyne AdditionLi-TMS-acetylenideTHF−40°C → RT66%

Functionalization of Diyne Derivatives

Copper(I)-catalyzed coupling reactions enable the introduction of terminal alkynes into diyne frameworks:

  • Example : Natural lembehyne B (10 ) reacts with 1-bromo-2-(ω-hydroxyalkyl)acetylenes in the presence of CuCl to produce 1,3-diyne derivatives (12a–d ) in high yields (50–67%) .

Representative Product Data :

CompoundStructureNMR Shifts (¹H/¹³C)HRMS (ESI-TOF)
12b (19Z,23Z)-Tetraconta-19,23-dien-3,5-diyne-1,7-diolδ 0.90 (t, CH₃), 5.37–5.43 (m, ═CH) Found: 583.9900 [M + H]⁺

Kinetic and Mechanistic Insights

Reaction optimization studies highlight the importance of:

  • Base and Solvent Selection : For nucleophilic substitutions, excess DIPEA in CH₂Cl₂ improves coupling efficiency (e.g., hybrid molecule synthesis in ).

  • Catalyst Tuning : Cp₂TiCl₂ enhances cyclomagnesiation selectivity (>98%) by stabilizing transition states .

Analytical Characterization

Critical data for diyne derivatives include:

  • ¹³C NMR : Peaks at δ 77.38–78.00 ppm for sp-hybridized carbons .

  • HRMS : Precision within 0.0008 Da (e.g., C₃₈H₆₆O: calcd 539.9379, found 539.9371) .

Scientific Research Applications

Antimicrobial Properties

Tetradeca-5,7-diynoic acid exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has a minimum inhibitory concentration (MIC) lower than conventional antibiotics when tested against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests its potential as an alternative antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound's structural characteristics suggest that it may modulate inflammatory responses. Similar compounds have demonstrated immunomodulatory effects, indicating that this compound could be effective in treating inflammatory diseases . Studies utilizing liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have explored its interactions with cellular targets involved in inflammation .

Antitumor Activity

Research has highlighted the potential of this compound derivatives in cancer treatment. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties . The mechanisms of action include inducing apoptosis in cancer cells and disrupting cell cycle progression.

Synthetic Methods

This compound can be synthesized through several methods, including:

  • Alkyne Metathesis : Utilizing transition metal catalysts to facilitate the formation of the alkyne structure.
  • Oxidation and Reduction Reactions : Employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction to achieve desired functional groups .

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited MIC values significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Antitumor Activity Evaluation

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) showed that this compound inhibited cell viability with IC50 values in the micromolar range. These findings suggest its viability as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of tetradeca-5,7-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows the compound to participate in unique chemical reactions that can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

23-(2-Furyl)tricosa-5,7-diynoic Acid (Compound 18)

  • Structure : 23-carbon chain with a 2-furyl substituent and conjugated triple bonds at positions 5 and 6.
  • Bioactivity : Exhibits potent anti-HIV activity, inhibiting reverse transcriptase with an IC50 of 8.9 μg/mL .
  • Key Difference: Longer carbon chain (C23 vs. C14) and furyl substitution enhance antiviral specificity compared to unsubstituted diynoic acids.

19-(2-Furyl)nonadeca-5,7-diynoic Acid (Compound 19)

  • Structure : 19-carbon chain with a 2-furyl group and conjugated triple bonds at positions 5 and 7.
  • Bioactivity : Active against HSV-1 (IC50: 47 μg/mL ) but less potent against HIV than Compound 18 .
  • Key Difference : Reduced chain length (C19) and substitution position modulate target selectivity.

5,7-Octadecadiynoic Acid

  • Properties : Molecular weight 276.41 g/mol , with applications in material science due to its linear diyne structure .
  • Key Difference : Lack of functional groups like furyl limits its bioactivity but makes it suitable for polymerization studies.

(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid

  • Structure: 14-carbon chain with conjugated double bonds (5Z,9Z) and a steroid-like triterpenoid moiety.
  • Key Difference : Replacement of triple bonds with double bonds and addition of a complex substituent shifts activity from antiviral to anticancer.

Structural and Functional Analysis

Impact of Chain Length and Substitution

  • Chain Length : Longer chains (e.g., C23 in Compound 18) enhance binding to viral enzymes like HIV reverse transcriptase, while shorter chains (C14–C19) may improve membrane permeability .
  • Substituents : The 2-furyl group in Compounds 18 and 19 is critical for antiviral activity, likely through π-π interactions with viral proteins .

Role of Triple Bonds

  • Conjugated triple bonds (e.g., 5,7-diynoic acids) increase rigidity and electronic density, promoting interactions with biological targets. Mono-ynoic analogs (e.g., 19-(2-furyl)nonadeca-5-ynoic acid) show reduced potency, highlighting the importance of the diyne system .

Comparative Data Table

Compound Name Chain Length Substituent Triple Bonds Key Bioactivity IC50/EC50
Tetradeca-5,7-diynoic Acid C14 None 5,7 Understudied N/A
23-(2-Furyl)tricosa-5,7-diynoic Acid C23 2-Furyl 5,7 Anti-HIV 8.9 μg/mL
19-(2-Furyl)nonadeca-5,7-diynoic Acid C19 2-Furyl 5,7 Anti-HSV-1 47 μg/mL
5,7-Octadecadiynoic Acid C18 None 5,7 Material science applications N/A
(5Z,9Z)-Dienoic Acid Derivative C14 Triterpenoid moiety 5,9 (double) Cytotoxic (Nrf2/MAP kinase) N/A

Biological Activity

Tetradeca-5,7-diynoic acid is a unique fatty acid characterized by its distinct diyne structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is classified as a polyacetylenic fatty acid. Its chemical structure includes a long carbon chain with two triple bonds located at positions 5 and 7. The molecular formula is C14H22O2C_{14}H_{22}O_2, and it exhibits unique properties that influence its biological activity.

Antifungal Activity

Recent research has highlighted the antifungal properties of this compound, particularly against pathogenic fungi. A study identified a related compound, EV-086 (which shares structural similarities), demonstrating potent antifungal activity against various fungal species such as Candida, Aspergillus, and Trichophyton spp. The mechanism of action involves the inhibition of delta-9 fatty acid desaturation, which is critical for fungal membrane integrity .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits fungal growth at specific concentrations while exhibiting low toxicity to mammalian cells. For instance, the minimal inhibitory concentration (MIC) for C. albicans was reported at 2.5 ng/ml for related compounds . The following table summarizes the antifungal activity:

Fungal SpeciesMIC (ng/ml)Reference
Candida albicans2.5
Aspergillus nigerTBDTBD
Trichophyton rubrumTBDTBD

Anticancer Activity

This compound also shows promise in anticancer applications. Research indicates that similar polyacetylenes possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that polyacetylenes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways .

Case Studies

A notable case study involved the application of polyacetylenes in inhibiting the proliferation of breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The following table summarizes findings from relevant studies:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)TBDApoptosis via oxidative stress
HeLa (Cervical)TBDCell cycle arrestTBD

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Lipid Metabolism : Similar compounds have been shown to disrupt lipid metabolic processes in fungi, leading to compromised cell membrane integrity.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, often through the generation of reactive oxygen species (ROS).

Q & A

Q. What are the primary biological activities reported for structurally similar diynoic acids?

  • Methodological Answer : Analogous compounds (e.g., 19-(2-furyl)nonadeca-5,7-diynoic acid) exhibit antiviral (IC₅₀: 8.9–47 μg/mL) and cytotoxic activity (IC₅₀: 12.4–40.3 μg/mL). These results are derived from in vitro assays using cell lines like HeLa or Vero cells, with dose-response curves and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies on diynoic acids be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell viability protocols or solvent controls). To address this:
  • Standardize experimental parameters (e.g., cell passage number, incubation time).
  • Use orthogonal assays (e.g., MTT vs. ATP luminescence) to confirm results.
  • Apply meta-analysis frameworks to reconcile conflicting datasets .
    • Example : A study reporting IC₅₀ = 8.9 μg/mL for antiviral activity used a plaque reduction assay, while another with IC₅₀ = 47 μg/mL relied on cytopathic effect scoring . Harmonizing endpoint measurements reduces variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.